3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVYEVEXGYHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The Tiemann-Krüger method involves reacting amidoximes with acyl chlorides or esters under basic conditions. For the target compound, 2-(benzyloxy)phenylamidoxime could react with a pyridazinone-bearing carboxylic acid derivative. Typical conditions involve refluxing in dichloromethane with triethylamine, yielding the oxadiazole via a nucleophilic acyl substitution mechanism.
Coupling Reagent-Mediated Cyclization
Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) facilitate the reaction between amidoximes and carboxylic acids. This method minimizes side reactions and improves yields (70–85%) compared to traditional approaches. For instance, activating 3-(2-(benzyloxy)phenyl)propanoic acid with EDC followed by reaction with 1-(3-fluorophenyl)pyridazin-4(1H)-one-amidoxime could yield the desired intermediate.
[3+2] Cycloaddition of Nitriles and Nitrile Oxides
A mechanistically distinct approach employs nitrile oxides and nitriles in a 1,3-dipolar cycloaddition. While this method offers atom economy, its applicability to electron-deficient systems like fluorophenyl derivatives is limited by regioselectivity issues.
Table 1: Comparison of 1,2,4-Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger | Acyl chlorides, Et$$_3$$N | 50–65% | Simplicity | Purification challenges |
| Coupling Agents | EDC/DCC, RT to 80°C | 70–85% | High efficiency | Cost of reagents |
| [3+2] Cycloaddition | Nitrile oxides, Δ | 35–50% | Atom economy | Regioselectivity issues |
Assembly of the Pyridazinone Core
The pyridazin-4(1H)-one core is typically synthesized via cyclization of 1,4-diketones or hydrazine derivatives. For 1-(3-fluorophenyl)pyridazin-4(1H)-one, a plausible route involves:
- Condensation of 3-fluorobenzaldehyde with a diketone to form a dihydropyridazine.
- Oxidation to the pyridazinone using MnO$$_2$$ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Coupling Strategies for Molecular Integration
With both the oxadiazole and pyridazinone fragments prepared, their coupling is critical. Two principal strategies exist:
Nucleophilic Aromatic Substitution
The oxadiazole’s C-5 position, activated by electron-withdrawing groups, can undergo substitution with a pyridazinone-bearing nucleophile (e.g., an amine or alkoxide). For example, reacting 5-chloro-1,2,4-oxadiazole derivatives with 3-amino-1-(3-fluorophenyl)pyridazin-4(1H)-one under Pd catalysis could achieve coupling.
Cross-Coupling Reactions
Suzuki-Miyaura coupling using boronic acid derivatives offers an alternative. A pyridazinone with a boronic ester at position 3 could couple with a brominated oxadiazole fragment. This method requires careful optimization of palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) and bases (e.g., K$$2$$CO$$3$$).
Functional Group Manipulations
Introduction of the Benzyloxy Group
The 2-(benzyloxy)phenyl substituent is introduced via O-benzylation of a phenolic precursor. For instance, treating 2-hydroxyphenylamidoxime with benzyl bromide in the presence of K$$2$$CO$$3$$ in DMF affords the protected intermediate, which is subsequently incorporated into the oxadiazole.
Fluorophenyl Group Installation
The 3-fluorophenyl group is typically introduced early in the synthesis via Friedel-Crafts acylation or directed ortho-metalation. Electrophilic fluorination using Selectfluor® may also be employed, though competing side reactions necessitate stringent control.
Optimization and Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical methods for heterocycle synthesis, though their application to this compound remains unexplored. Microwave-assisted synthesis could enhance reaction rates and yields for steps such as oxadiazole cyclization.
Analytical and Characterization Data
Critical analytical data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzyloxy group.
Reduction: Reduction reactions can be carried out to modify the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Various halogenating agents or nucleophiles, depending on the desired modification.
Major Products Formed
The major products of these reactions typically involve modifications to the benzyloxy group or the fluorophenyl moiety, often resulting in derivatives with altered biological activity.
Scientific Research Applications
The compound finds applications across several fields:
Chemistry: As a building block for synthesizing complex molecules due to its diverse reactive sites.
Biology: As a potential bioactive molecule for studying receptor interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Used in material science for developing advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action depends on its application. Generally, it may act by:
Binding to Specific Receptors: Interaction with biological receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: Could modulate signaling pathways, affecting gene expression, protein function, and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally analogous molecules, emphasizing substituent effects, physicochemical properties, and biological activity:
Structural and Functional Insights:
Core Structure Influence: Pyridazinone (target compound, K79) vs. pyridinone () vs.
Substituent Effects: The benzyloxy group in the target compound and compound 2a improves lipophilicity but may reduce metabolic stability compared to halogenated substituents (e.g., trifluoromethoxy in K79 ). Fluorophenyl vs.
Biological Activity: K79 exhibits potent PDE10 inhibition (IC50 = 43 nM), suggesting that pyridazinone derivatives with fluorophenyl/trifluoromethoxyphenyl groups are promising scaffolds for PDE-targeted drug design. The target compound’s lack of activity data necessitates further testing.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous oxadiazole-containing molecules, such as coupling via Suzuki-Miyaura reactions (e.g., ’s use of toluene and degassing for Buchwald-Hartwig amination) .
Research Findings and Implications
- Thermal Stability: Compounds with urea cores (e.g., 2a) exhibit higher melting points (190–192°C) compared to pyridazinones, likely due to stronger intermolecular hydrogen bonding.
- Bioactivity Trends : Fluorine and trifluoromethoxy substituents correlate with enhanced enzyme inhibition (e.g., K79’s sub-micromolar IC50 ), suggesting the target compound’s 3-fluorophenyl group may confer similar advantages.
- Structural Optimization : Replacing the benzyloxy group in the target compound with a sulfonyl or trifluoromethyl group (as in and ) could improve metabolic stability and target selectivity.
Biological Activity
The compound 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.39 g/mol. The structure features a pyridazinone core substituted with a benzyloxy group and an oxadiazole moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F N3 O3 |
| Molecular Weight | 373.39 g/mol |
| LogP | 2.7691 |
| Polar Surface Area | 64.057 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring system exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown activity against various strains of bacteria and fungi. A study demonstrated that oxadiazole derivatives with pyridine moieties exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .
Anticancer Potential
A notable study highlighted the anticancer activity of oxadiazole derivatives through screening on multicellular spheroids, which are a more physiologically relevant model for tumor growth than traditional monolayer cultures. The compound was found to inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimalarial Activity
In vitro studies have also suggested that oxadiazole derivatives can inhibit Plasmodium falciparum, the causative agent of malaria. Certain compounds displayed IC50 values comparable to established antimalarial drugs like chloroquine, suggesting their potential as new therapeutic agents in malaria treatment .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some oxadiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid synthesis .
- Disruption of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to reduced cell viability.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated various oxadiazole derivatives for their antimicrobial properties against multiple bacterial strains. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Screening : In a comprehensive screening process involving multicellular spheroids, researchers identified several promising candidates among oxadiazole derivatives that exhibited potent anticancer effects, leading to further investigations into their mechanisms and potential clinical applications .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclocondensation to form the 1,2,4-oxadiazole ring and coupling with the pyridazinone core. Key steps include:
- Oxadiazole formation : Reacting amidoxime derivatives with activated carbonyl groups under reflux in anhydrous solvents (e.g., DMF or THF) .
- Pyridazinone coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorophenyl or benzyloxy-substituted aryl groups . Optimization : Adjusting solvent polarity, temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) improves yields .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–120°C | Higher temps reduce side reactions |
| Catalyst loading | 2–5 mol% | Excess catalyst increases impurities |
| Solvent polarity | DMF > THF | Polar solvents enhance cyclization |
Q. How can the compound’s purity and structural integrity be validated?
Use a combination of analytical techniques:
- NMR : Confirm substituent positions via ¹H/¹³C NMR chemical shifts (e.g., oxadiazole protons at δ 8.1–8.5 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₆H₁₈FN₃O₃: 456.13) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., π-π stacking between aromatic rings) .
Q. What solvents and formulations enhance solubility for in vitro assays?
The compound’s low aqueous solubility (logP ~3.5) requires co-solvents:
Q. What preliminary biological assays are recommended for activity screening?
Screen against target enzymes (e.g., kinases, phosphodiesterases) or disease models (cancer, inflammation):
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ values <10 μM suggest potency) .
- Antiproliferative activity : Test in MTT assays (e.g., IC₅₀ of 2.5 μM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. benzyloxy groups) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 3-Fluorophenyl : Enhances target binding via hydrophobic interactions and electron-withdrawing effects .
- Benzyloxy group : Improves metabolic stability but may reduce solubility . Example : Replacing benzyloxy with methoxy increases solubility (logP ↓0.8) but decreases IC₅₀ by 40% .
Q. How can contradictory data on mechanism of action be resolved?
Discrepancies in enzyme vs. cellular assay results may arise from off-target effects or metabolite interference. Strategies:
- Proteomic profiling : Identify off-target binding using affinity chromatography/MS .
- Metabolite tracking : Use ¹⁹F-NMR to monitor degradation products in cell lysates .
Q. What computational methods predict binding modes and pharmacokinetics?
- Docking studies : Glide/SP or AutoDock Vina simulate interactions with target active sites (e.g., ΔG < -8 kcal/mol suggests strong binding) .
- ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to high permeability but first-pass metabolism .
Q. What strategies address challenges in crystallizing this compound?
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize hydrogen bonds .
- Temperature cycling : Alternate between 4°C and 25°C to nucleate single crystals .
Q. How can cross-disciplinary approaches (e.g., materials science) expand its applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
